molecular formula C18H15N3O5S B2727054 N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921820-16-8

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2727054
CAS No.: 921820-16-8
M. Wt: 385.39
InChI Key: RLAWUDSCORBHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzodioxin core linked to a thiazole ring via a carbamoylmethyl group, with a furan-2-carboxamide substituent on the thiazole.

Properties

IUPAC Name

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-16(19-11-3-4-13-15(8-11)26-7-6-25-13)9-12-10-27-18(20-12)21-17(23)14-2-1-5-24-14/h1-5,8,10H,6-7,9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWUDSCORBHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-cancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising multiple functional groups:

  • Benzodioxin ring
  • Thiazole ring
  • Furan-2-carboxamide moiety

This unique combination is believed to contribute to its diverse biological activities.

The primary mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as cholinesterases and lipoxygenases, which are crucial in various biochemical pathways .
  • Cellular Disruption : By inhibiting these enzymes, the compound disrupts normal cellular processes, potentially leading to therapeutic effects in diseases such as cancer and infections.

Anti-Cancer Activity

Recent studies have investigated the anti-cancer potential of this compound against various cancer cell lines. The findings indicate significant cytotoxic effects:

Cell LineIC50 (μg/mL)Cell Viability (%)
HepG22033.29
Huh-72545.09
MCF-73041.81

These results suggest that the compound exhibits promising anti-cancer activity, particularly against hepatocellular carcinoma cells (HepG2) where it demonstrated the lowest cell viability .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has also been evaluated for its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Zone of Inhibition (mm)
E. coli28010.5
S. aureus26513
B. cereus23016

The presence of an aromatic moiety in the compound enhances its lipophilicity, contributing to its antimicrobial activity against both bacterial and fungal strains .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG2 Cells : In vitro testing showed that at a concentration of 20 μg/mL, the compound reduced cell viability significantly compared to standard treatments like doxorubicin .
  • Enzyme Inhibition Studies : The compound was tested against acetylcholinesterase and α-glucosidase. It exhibited substantial inhibitory activity against α-glucosidase while showing weaker effects on acetylcholinesterase .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Heterocycles Present
Target Compound Benzodioxin, thiazole, furan Carbamoylmethyl, furan-2-carboxamide Benzodioxin, thiazole, furan
1,2,4-Triazole-3-thiones [7–9] Triazole, sulfonylbenzene 2,4-Difluorophenyl, 4-X-phenylsulfonyl (X = H, Cl, Br) Triazole, benzene, sulfonyl
Benzothiazepine-6j Benzothiazepine, thiazole 4-Hydroxyphenyl, coumarin-yl Benzothiazepine, thiazole, chromene
Dihydropyridines (AZ331, AZ257) Dihydropyridine 5-Cyano, 4-furyl, thioether-linked aryl/heteroaryl Dihydropyridine, furan, thiazole/thioether

Key Observations :

  • The target compound’s benzodioxin moiety differentiates it from sulfonylbenzene-based triazoles and dihydropyridines .
  • Shared thiazole motifs across all compounds suggest similar synthetic routes (e.g., cyclocondensation or alkylation) .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data Comparison

Compound Melting Point (°C) IR Features (cm⁻¹) NMR Features (δ, ppm)
Target Compound Not reported Predicted: ν(C=O) ~1660–1680, ν(NH) ~3200–3400 Predicted: Aromatic H (6.5–8.5), thiazole C (150–160)
Triazoles [7–9] Not reported ν(C=S) 1247–1255, ν(NH) 3278–3414 Aromatic H (7.1–8.3), triazole C (148–155)
Benzothiazepine-6j 117–118 ν(OH) ~3400, ν(C=O) ~1680 1H-NMR: Coumarin H (6.8–8.2), NH (9.1)
Dihydropyridines Not reported ν(C≡N) ~2220, ν(C=O) ~1680 1H-NMR: Dihydropyridine H (2.5–5.5), furyl H (6.3–7.4)

Key Insights :

  • The absence of ν(C=O) in triazoles [7–9] confirms cyclization , whereas the target compound retains carboxamide C=O groups.
  • Benzothiazepine-6j’s distinct NH signal at δ 9.1 ppm contrasts with the target compound’s expected NH resonances in the δ 8–10 range.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.